5-(Difluoromethyl)-2-fluorobenzotrifluoride
Description
5-(Difluoromethyl)-2-fluorobenzotrifluoride is a fluorinated aromatic compound characterized by a benzotrifluoride core (toluene substituted with a trifluoromethyl group) and additional fluorine and difluoromethyl substituents at positions 2 and 5, respectively. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety, while the difluoromethyl (-CF₂H) and fluorine substituents further modulate electronic and steric properties. Such fluorinated derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability, lipophilicity, and bioavailability .
Properties
IUPAC Name |
4-(difluoromethyl)-1-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-6-2-1-4(7(10)11)3-5(6)8(12,13)14/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCWJUMFTVVKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673325 | |
| Record name | 4-(Difluoromethyl)-1-fluoro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214364-78-9 | |
| Record name | 4-(Difluoromethyl)-1-fluoro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Potassium Fluoride-Mediated Fluorination
A common approach involves substituting halogen atoms with fluorine using potassium fluoride (KF) in polar aprotic solvents. For example, in the synthesis of 2-bromo-5-fluorobenzotrifluoride, KF in dimethyl sulfoxide (DMSO) achieves yields exceeding 90% at reflux conditions. Adapting this method, the bromine atom at the 5-position can be replaced with a difluoromethyl group (-CF2H) by employing difluoromethylation reagents such as sodium difluoromethanesulfinate (DFMS).
Reaction Conditions:
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Substrate: 5-bromo-2-fluorobenzotrifluoride
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Reagent: DFMS (1.2 equiv)
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Catalyst: CuI (10 mol%)
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Solvent: DMF, 100°C, 12 hours
Transition Metal-Catalyzed Coupling
Palladium and copper catalysts enable cross-coupling reactions to introduce the difluoromethyl group. Suzuki-Miyaura couplings with boronic acids or Stille couplings with organotin reagents are particularly effective.
Palladium-Catalyzed Difluoromethylation
In a modified Suzuki reaction, 5-bromo-2-fluorobenzotrifluoride reacts with a difluoromethylboronic acid pinacol ester under palladium catalysis.
Typical Protocol:
Copper-Mediated Trifluoromethylation
Reductive Difluoromethylation
Reduction of carbonyl precursors offers a direct route to difluoromethyl groups. Ketones or aldehydes at the 5-position are treated with fluorinating agents like diethylaminosulfur trifluoride (DAST).
DAST-Mediated Fluorination
A ketone precursor (5-acetyl-2-fluorobenzotrifluoride) reacts with DAST at low temperatures to replace the carbonyl oxygen with two fluorine atoms.
Optimized Conditions:
Multistep Synthesis from Nitro Derivatives
Nitro groups serve as versatile intermediates for introducing fluorinated moieties. A nitro-substituted aromatic compound can be reduced to an amine, followed by diazotization and fluorination.
Nitro Reduction and Balz-Schiemann Reaction
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Reduction: 5-nitro-2-fluorobenzotrifluoride is hydrogenated to the corresponding amine using Pd/C in ethanol.
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Diazotization: The amine is treated with NaNO2/HBF4 to form a diazonium tetrafluoroborate salt.
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Fluorination: Thermal decomposition of the salt yields the difluoromethyl product.
Key Data:
Comparative Analysis of Methods
| Method | Reagents/Catalysts | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Halogen Exchange | KF, CuI | 75% | High atom economy | Requires halogenated precursor |
| Pd-Catalyzed Coupling | Pd(dppf)Cl2, DFMS | 72% | Tolerance to functional groups | Costly catalysts |
| Reductive Fluorination | DAST | 82% | Direct conversion of carbonyls | Moisture-sensitive reagents |
| Balz-Schiemann Reaction | H2/Pd, NaNO2, HBF4 | 65% | Scalability | Multi-step, moderate yield |
Purification and Characterization
Crude products are purified via silica gel column chromatography (DCM/MeOH gradients). Advanced characterization employs:
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-fluorobenzotrifluoride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives .
Scientific Research Applications
Pharmaceutical Development
Building Block for Drug Synthesis
One of the primary applications of 5-(Difluoromethyl)-2-fluorobenzotrifluoride is as an intermediate in the synthesis of pharmaceutical compounds. Its difluoromethyl group enhances the biological activity of drug candidates by improving their pharmacokinetic profiles. For example, research indicates that compounds with difluoromethyl moieties exhibit increased antibacterial activity against specific strains of bacteria, such as Mycobacterium smegmatis, suggesting potential as narrow-spectrum antibiotics .
Case Study: Antibacterial Activity
In a study examining the antibacterial properties of difluoromethyl-substituted compounds, several analogs were synthesized and tested. The results demonstrated that the presence of the difluoromethyl group significantly increased the selectivity and potency against targeted microorganisms, highlighting its potential in developing new antibiotics .
Organic Synthesis
Versatile Intermediate
this compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions. The compound's ability to stabilize reactive intermediates makes it valuable for synthesizing complex organic molecules .
Synthesis Methodologies
The synthesis of this compound can be achieved through several methodologies, including continuous flow difluoromethylation protocols. These methods utilize reagents like fluoroform to facilitate efficient difluoromethylation on sp³ carbons, demonstrating its utility in synthetic organic chemistry .
Material Science
Fluorinated Polymers
In material science, this compound is explored for its potential in producing fluorinated polymers. The incorporation of fluorinated groups into polymer matrices can enhance thermal stability and chemical resistance, making these materials suitable for high-performance applications.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-fluorobenzotrifluoride involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity and function . The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The compound’s properties are influenced by substituent type, position, and electronic nature. Below is a comparative analysis with key analogs:
5-Chloro-2-nitrobenzotrifluoride (CAS 93118-03-7)
- Structure: Benzotrifluoride with -NO₂ (nitro) at position 2 and -Cl (chloro) at position 5.
- Key Differences: The nitro group is a stronger electron-withdrawing group (EWG) than fluorine, increasing the compound’s electrophilicity and reactivity in substitution reactions .
- Applications : Intermediate in agrochemical synthesis due to high reactivity .
2-Fluoro-5-nitrobenzotrifluoride
- Structure: Benzotrifluoride with -NO₂ at position 5 and -F at position 2.
- Key Differences :
5-Amino-2-fluorobenzoic Acid
- Structure: Benzene ring with -NH₂ (amino) at position 5, -F at position 2, and -COOH (carboxylic acid) at position 1.
- Key Differences: Amino groups are electron-donating, opposing the electron-withdrawing effects of trifluoromethyl and difluoromethyl. Higher polarity and water solubility due to -COOH and -NH₂, making it suitable for aqueous-phase reactions .
5-(Dimethoxymethyl)-2-fluorobenzaldehyde (CAS 334019-14-6)
- Structure : Benzaldehyde with -OCH₂OCH₃ (dimethoxymethyl) at position 5 and -F at position 2.
- Key Differences :
HDAC6 Inhibitors (e.g., 2-(4-((5-(Benzothiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole)
- Comparison : Difluoromethyl groups in both compounds enhance metabolic stability by resisting oxidative degradation. However, the oxadiazole core in the HDAC6 inhibitor provides additional hydrogen-bonding sites for target interaction, unlike the benzotrifluoride scaffold .
BACE1 Inhibitors (e.g., tert-Butyl (S)-(4-(5-(((1-(Difluoromethyl)cyclopropyl)amino)methyl)-2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate)
- Comparison : Difluoromethyl groups improve bioavailability by reducing basicity of adjacent amines. The target compound lacks the thiazine ring, limiting its enzyme-binding capability compared to this BACE1 inhibitor .
Biological Activity
5-(Difluoromethyl)-2-fluorobenzotrifluoride is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.
This compound features a trifluoromethyl group, which enhances its lipophilicity and reactivity. The presence of multiple fluorine atoms significantly influences its chemical behavior, making it an interesting candidate for various biological applications.
Target Interactions
The compound primarily interacts with various biological targets, including enzymes and receptors. Its structure allows it to engage in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for binding to biological macromolecules.
Mode of Action
The mode of action involves several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes by competing with natural substrates or altering the enzyme's conformation.
- Signal Transduction : It could modulate signaling pathways by interacting with receptor proteins, potentially affecting cellular responses .
Biochemical Pathways
Fluorinated compounds like this compound can influence various biochemical pathways due to their reactivity. They may participate in:
- Oxidative Stress Response : By influencing the production of reactive oxygen species (ROS), these compounds may affect cell survival and proliferation.
- Metabolic Pathways : The compound could interfere with metabolic processes by mimicking natural substrates or products, leading to altered metabolic fluxes .
Case Studies
- In Vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies on L1210 mouse leukemia cells indicated potent inhibition of cell proliferation with IC50 values in the nanomolar range .
- Enzymatic Activity : The compound has been shown to interact with specific enzymes involved in metabolic pathways, suggesting potential applications in drug development. Its ability to inhibit key enzymes could position it as a lead compound for further pharmacological exploration.
- Toxicological Assessments : Preliminary toxicological studies indicate that while the compound shows promising biological activity, its safety profile must be thoroughly evaluated before clinical applications can be considered.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented in the table below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Trifluoromethyl group | Potent inhibitor of L1210 cells |
| 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid | Fluoro and methyl substituents | Moderate cytotoxicity |
| 3-Fluoro-4-methylphenyl isocyanate | Isocyanate functional group | Limited biological activity |
Q & A
Basic Research Question
- <sup>19</sup>F NMR : Resolves CF₃ (δ ≈ -60 ppm) and difluoromethyl (δ ≈ -110 ppm) groups, critical for confirming substitution patterns .
- GC-MS/EI : Detects fragmentation patterns (e.g., loss of F⁻ or CF₃⁻ ions) to distinguish structural isomers .
- X-ray Crystallography : Resolves steric effects of bulky fluorinated groups in solid-state structures .
Validation : Cross-reference with IR spectroscopy (C-F stretches at 1100–1250 cm⁻¹) to confirm functional groups .
How do steric and electronic effects of fluorinated substituents influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
- Steric Hindrance : The trifluoromethyl group at position 2 reduces accessibility for Pd-catalyzed coupling (e.g., Suzuki-Miyaura), requiring bulky ligands (e.g., SPhos) to enhance turnover .
- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the benzene ring, necessitating harsher conditions (e.g., microwave-assisted heating) for nucleophilic aromatic substitution .
Data Contradiction : Some studies report unexpected C-F bond activation in Pd-catalyzed reactions, conflicting with traditional reactivity models. This may arise from π-backbonding interactions between Pd and CF₃ groups .
What strategies mitigate batch-to-batch variability in synthesizing this compound?
Advanced Research Question
- DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., reagent stoichiometry, catalyst loading) and identify critical parameters .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and adjust conditions dynamically .
Case Study : A 2023 study reduced variability by 40% using DoE to optimize bromination steps in analogous fluorobenzotrifluorides .
How can researchers resolve contradictions in reported biological activity data for fluorinated benzotrifluoride derivatives?
Advanced Research Question
- Meta-Analysis : Compare datasets across studies, adjusting for variables like impurity profiles (e.g., residual halogenated byproducts) .
- QSAR Modeling : Correlate substituent positions with bioactivity to identify outliers caused by undetected stereochemical effects .
Example : A 2024 review highlighted discrepancies in enzyme inhibition assays for fluorobenzotrifluorides, traced to differences in solvent polarity during testing .
What safety protocols are essential for handling this compound in academic labs?
Basic Research Question
- Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated intermediates .
- PPE : Acid-resistant gloves (e.g., nitrile) and goggles to avoid skin/eye contact with corrosive byproducts (e.g., HF) .
- Waste Disposal : Neutralize fluorinated waste with Ca(OH)₂ to precipitate fluoride ions before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
